molecular formula C16H11BrN2O5 B6010429 (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid

(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid

Cat. No.: B6010429
M. Wt: 391.17 g/mol
InChI Key: RYXDAONIUBVZAG-NTEUORMPSA-N
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Description

(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromobenzoyl group, a nitrophenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoic acid to form 4-bromobenzoic acid.

    Amidation Reaction: The 4-bromobenzoic acid is then reacted with an amine to form the corresponding amide.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the amide and 3-nitrobenzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(4-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
  • (E)-2-[(4-fluorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
  • (E)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid

Uniqueness

(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be important in certain biochemical applications.

Properties

IUPAC Name

(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O5/c17-12-6-4-11(5-7-12)15(20)18-14(16(21)22)9-10-2-1-3-13(8-10)19(23)24/h1-9H,(H,18,20)(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXDAONIUBVZAG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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